molecular formula C18H22N2O3S2 B3017053 N-(3-hydroxypropyl)-6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 455898-18-7

N-(3-hydroxypropyl)-6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B3017053
CAS RN: 455898-18-7
M. Wt: 378.51
InChI Key: PVVPYPYNQMLAOW-UHFFFAOYSA-N
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Description

The compound "N-(3-hydroxypropyl)-6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" is a novel thiophene derivative, which is part of a broader class of compounds that have been synthesized for various pharmacological activities. Thiophene derivatives have been explored for their potential antiarrhythmic, serotonin antagonist, and antianxiety activities, as demonstrated by a series of compounds synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide .

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions with different organic reagents. For instance, the synthesis of a series of thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various reagents, leading to compounds with confirmed structures through IR, 1H NMR, MS spectral data, and elemental analysis . The synthesis process is crucial for ensuring the desired pharmacological properties and structural integrity of the compounds.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. This ring is part of a larger heterocyclic system that can adopt various conformations. For example, the heterocyclic thiazine rings in some benzothiazine derivatives adopt half-chair conformations, and their structures are stabilized by extensive intramolecular hydrogen bonds . The molecular structure greatly influences the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions, which are essential for their pharmacological effects. The reactivity of these compounds is often related to the functional groups attached to the thiophene ring. For example, the synthesis of benzo[b]thiophene-2-carboxamidines involved key intermediates and palladium-catalyzed reactions to yield potent inhibitors of urokinase-type plasminogen activator . Understanding these reactions is vital for the development of new drugs with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's bioavailability and pharmacokinetics. For instance, the presence of an intramolecular N-H...O hydrogen bond in some derivatives can influence the compound's crystalline structure and, consequently, its physical properties . Additionally, the presence of substituents on the thiophene ring can lead to positional disorder in the crystal structure, affecting the compound's physical state .

Scientific Research Applications

Biologically Active Derivatives

  • Research on similar thiophene-3-carboxamide derivatives has demonstrated their potential antibacterial and antifungal activities. Certain compounds within this category exhibit significant intermolecular interactions, enhancing their biological activity (Vasu et al., 2005).

Novel Transformations for Synthesis

  • Studies have explored novel transformations in the synthesis of similar compounds. These transformations include reactions for thienopyrimidine synthesis, indicating a potential pathway for synthesizing compounds with diverse biological activities (Pokhodylo et al., 2010).

Potential Anti-Inflammatory Agents

  • Compounds structurally related to N-(3-hydroxypropyl)-6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized with the aim of finding novel anti-inflammatory agents (Moloney, 2001).

Antitumor Activity

  • Research into similar benzothiophen-3-carboxamides has shown that certain derivatives have significant antitumor effects, highlighting their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).

Pharmacological Applications

  • Investigations into thiophene derivatives have revealed a range of pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties, suggesting a broad spectrum of potential medical applications (Amr et al., 2010).

Synthesis Optimization and Analysis

  • Recent studies have focused on optimizing the synthesis conditions and developing analytical methods (like HPLC) for pharmacologically active azomethine derivatives of similar compounds, which are important steps in drug development (Chiriapkin et al., 2021).

properties

IUPAC Name

N-(3-hydroxypropyl)-6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-11-5-6-12-14(10-11)25-18(15(12)17(23)19-7-3-8-21)20-16(22)13-4-2-9-24-13/h2,4,9,11,21H,3,5-8,10H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVPYPYNQMLAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NCCCO)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)-6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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